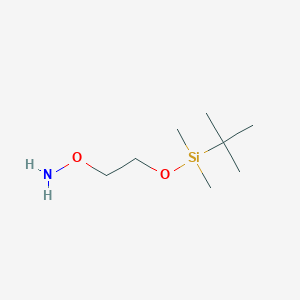
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is a complex organic compound known for its significant applications in pharmaceuticals and medicinal chemistry. This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as serotonin reuptake transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic neurotransmission . This mechanism is similar to that of fluoxetine, which is known for its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: A well-known SSRI with a similar structure and mechanism of action.
Paroxetine: Another SSRI with comparable pharmacological properties.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is unique due to its specific trifluoromethyl group, which enhances its pharmacokinetic properties and increases its potency as an SSRI . This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in treating mood disorders .
Eigenschaften
Molekularformel |
C26H28F3NO2 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
3-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C26H28F3NO2/c1-30(18-16-24(31)20-8-4-2-5-9-20)19-17-25(21-10-6-3-7-11-21)32-23-14-12-22(13-15-23)26(27,28)29/h2-15,24-25,31H,16-19H2,1H3 |
InChI-Schlüssel |
UJFCKTUAABUFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(C1=CC=CC=C1)O)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


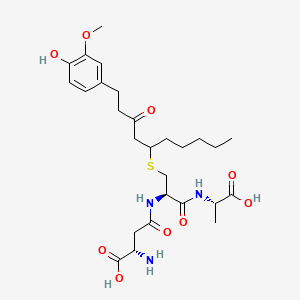
![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)

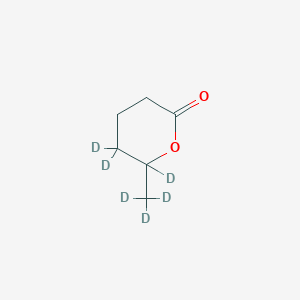
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
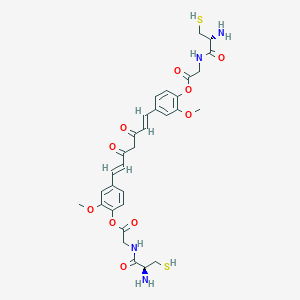
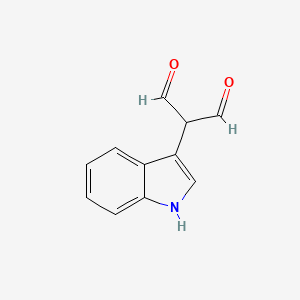
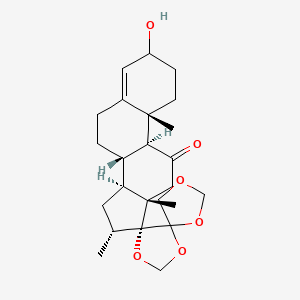
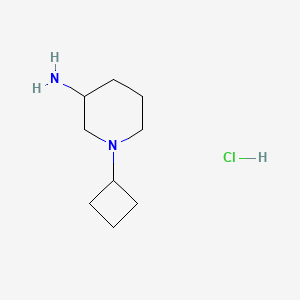

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
